METHYL 6-FLUORO-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}QUINOLINE-2-CARBOXYLATE
Description
This compound is a quinoline derivative featuring a methyl ester group at position 2, a fluorine atom at position 6, and a methoxy-substituted 3-(trifluoromethyl)phenyl group at position 4. The trifluoromethyl and fluorine substituents enhance lipophilicity and metabolic stability, common features in bioactive molecules. The methoxy linker at position 4 introduces steric bulk, which may influence binding interactions in biological targets .
Properties
IUPAC Name |
methyl 6-fluoro-4-[[3-(trifluoromethyl)phenyl]methoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4NO3/c1-26-18(25)16-9-17(14-8-13(20)5-6-15(14)24-16)27-10-11-3-2-4-12(7-11)19(21,22)23/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLDAIJXGJAMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-FLUORO-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}QUINOLINE-2-CARBOXYLATE typically involves multiple steps, including the formation of the quinoline core and the introduction of fluorine atoms. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Substitution Reactions
The compound participates in nucleophilic substitution reactions due to the electron-deficient nature of the quinoline ring. Key reactive sites include:
For example, treatment with POCl₃ replaces the 4-methoxy group with chlorine, forming intermediates used in anticancer drug synthesis .
Oxidation Reactions
The quinoline core undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ | Acidic medium, 60–80°C | Quinoline N-oxide derivatives | Enhances solubility for formulation |
| Ozone | -78°C in dichloromethane | Ring-opened dicarbonyl compounds | Intermediate for polycyclic systems |
The N-oxide derivatives exhibit improved binding to biological targets due to increased polarity.
Reduction Reactions
Selective reduction of the quinoline ring is achieved using:
| Reducing Agent | Conditions | Product | Functional Impact |
|---|---|---|---|
| NaBH₄ | Methanol, 0–5°C | Partially saturated tetrahydroquinoline | Alters pharmacokinetic properties |
| H₂/Pd-C | Ethanol, 50 psi H₂ | Fully reduced decahydroquinoline | Modulates lipophilicity |
Reduction of the pyridine ring enhances conformational flexibility, critical for optimizing drug-receptor interactions.
Hydrolysis of the Ester Group
The methyl ester at position 2 undergoes hydrolysis:
| Conditions | Catalyst | Product | Utility |
|---|---|---|---|
| NaOH (1M), H₂O/THF, 50°C | None | 6-fluoro-4-substituted quinoline-2-carboxylic acid | Precursor for amide/peptide conjugates |
| HCl (6M), reflux, 12 h | - | Acid form with >95% yield | Facilitates salt formation |
The carboxylic acid derivative is widely used to synthesize prodrugs via coupling with amines .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the quinoline skeleton:
| Coupling Type | Catalyst System | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Arylboronic acids | 2-aryl-6-fluoroquinoline derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary/secondary amines | N-alkylated quinolines |
These reactions introduce diversity at position 2 or 8 of the quinoline ring, enabling structure-activity relationship (SAR) studies .
Photochemical Reactions
UV irradiation induces unique transformations:
| Wavelength | Solvent | Product | Mechanism |
|---|---|---|---|
| 254 nm | Acetonitrile | [2+2] Cycloaddition adducts | Intermolecular dimerization |
| 365 nm | Benzene | Fluorine migration products | Radical-mediated rearrangement |
Photochemical pathways are leveraged to synthesize strained polycyclic systems for materials science applications.
Comparative Reactivity with Analogues
The trifluoromethylphenyl-methoxy group significantly alters reactivity compared to simpler quinolines:
| Compound | Reactivity Difference |
|---|---|
| Methyl 6-fluoroquinoline-2-carboxylate | Faster ester hydrolysis due to absence of bulky 4-substituent |
| 4-Methoxyquinoline derivatives | Reduced electrophilic substitution at position 4 compared to trifluoromethylphenyl group |
The trifluoromethyl group’s steric and electronic effects suppress side reactions during nucleophilic substitutions.
Scientific Research Applications
METHYL 6-FLUORO-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}QUINOLINE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 6-FLUORO-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit enzyme activity or disrupt cellular pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Functional Group Analysis and Implications
Position 2 Modifications
Position 4 Substituents
- Target Compound : Bulky 3-(trifluoromethyl)phenyl methoxy group. This may hinder rotation, affecting binding pocket interactions in enzymes or receptors.
- & 7 : Chlorine (Cl) at position 4. Smaller than the target’s substituent, allowing tighter packing in hydrophobic regions .
- : Hydroxyl (OH) group.
Position 6 Modifications
- Target Compound : Fluorine (F) at position 6. Fluorine’s electronegativity and small size optimize pharmacokinetics.
- & 6 : Methyl (CH₃) or CF₃ groups. Methyl enhances hydrophobicity, while CF₃ adds steric and electronic effects .
Biological Activity
Methyl 6-fluoro-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate is a quinoline derivative that has garnered attention due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a quinoline backbone substituted with a methoxy group and trifluoromethyl phenyl moiety. Its molecular formula is with a molecular weight of approximately 365.31 g/mol. The presence of fluorine atoms enhances its lipophilicity, which is crucial for biological activity.
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. This compound has demonstrated significant activity against various bacterial strains. In vitro studies have shown minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antibacterial agent .
Anticancer Properties
Research indicates that quinoline derivatives can inhibit cancer cell proliferation. In a zebrafish embryo model, this compound exhibited notable growth inhibition in cancer cell lines, with IC50 values comparable to established anticancer drugs . The mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, implicating its role in modulating inflammatory responses. The anti-inflammatory activity is attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways.
- Anticancer Mechanism : The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest.
- Anti-inflammatory Mechanism : It suppresses the NF-kB signaling pathway, reducing the expression of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
